Benzyl benzoylacetate

asymmetric organocatalysis domino reactions β-ketoester reactivity

Benzyl benzoylacetate (CAS 63888-22-2) is a β-ketoester derivative featuring a benzyl ester moiety appended to a benzoylacetate backbone (C16H14O3, MW 254.28 g/mol). This compound belongs to the benzoylacetate ester class, which serves as versatile synthetic intermediates for pharmaceuticals, agrochemicals, and asymmetric catalysis applications.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
Cat. No. B8179907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl benzoylacetate
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O3/c17-15(14-9-5-2-6-10-14)11-16(18)19-12-13-7-3-1-4-8-13/h1-10H,11-12H2
InChIKeyOSYSOBUYNHXSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Benzoylacetate Procurement Guide: CAS 63888-22-2 | β-Ketoester Intermediate for Asymmetric Synthesis and Pharmaceutical R&D


Benzyl benzoylacetate (CAS 63888-22-2) is a β-ketoester derivative featuring a benzyl ester moiety appended to a benzoylacetate backbone (C16H14O3, MW 254.28 g/mol). This compound belongs to the benzoylacetate ester class, which serves as versatile synthetic intermediates for pharmaceuticals, agrochemicals, and asymmetric catalysis applications. It is characterized by predicted physicochemical parameters including a boiling point of 371.9±17.0 °C, density of 1.165±0.06 g/cm³, and a pKa of 9.76±0.23 . Commercially, the compound is available at 97% purity (HPLC) from multiple suppliers . Its structural features—a benzoyl β-ketoester core coupled with a benzyl ester protecting group—confer distinct reactivity and selectivity advantages in organic synthesis relative to simpler alkyl benzoylacetate congeners [1].

β-ketoester intermediate for asymmetric synthesis and pharmaceutical R&D
Benzyl ester enables orthogonal hydrogenolytic deprotection
Reported higher enantioselectivity in domino organocatalysis vs. ethyl ester

Why Benzyl Benzoylacetate Cannot Be Casually Replaced by Other Benzoylacetate Esters in Synthetic Workflows


Benzoylacetate esters are not interchangeable due to fundamental differences in steric bulk, hydrogen-bonding capacity, and the orthogonal deprotection requirements of the ester moiety. The benzyl ester group in benzyl benzoylacetate can be selectively cleaved via hydrogenolysis (Pd/C, H2) without affecting the β-ketoester functionality or other acid/base-sensitive groups, a feature absent in methyl or ethyl benzoylacetates which require hydrolytic or enzymatic cleavage conditions [1]. Furthermore, the increased steric demand of the benzyl substituent significantly influences both keto-enol tautomeric equilibria and stereochemical outcomes in asymmetric transformations relative to smaller alkyl esters [2]. These distinctions are not trivial—substituting ethyl benzoylacetate for benzyl benzoylacetate in a domino Michael-aldol cascade has been shown to alter enantioselectivity outcomes, directly impacting the value of the downstream chiral building block . The selection of benzyl benzoylacetate must therefore be justified by its specific performance characteristics rather than generic class membership.

Deprotection strategy mismatch
Benzyl ester requires hydrogenolysis; methyl/ethyl esters demand hydrolytic cleavage. Using the wrong ester may compromise acid/base-sensitive intermediates.
Steric profile alters enantioselectivity
The benzyl group's steric bulk influences stereochemical outcomes in asymmetric reactions; results from ethyl benzoylacetate may not transfer directly.
Purification pathway divergence
Substantially higher boiling point limits distillation-based purification protocols designed for lighter alkyl esters.

Benzyl Benzoylacetate: Head-to-Head Quantitative Performance Data Against Comparator Esters


Enantioselectivity Superiority in Domino Michael-Aldol Reactions: Benzyl vs. Ethyl Ester

In an organocatalytic asymmetric domino Michael-aldol reaction with α,β-unsaturated ketones, benzyl benzoylacetate (3b) delivers enhanced enantioselectivity compared to ethyl benzoylacetate (3a) under identical conditions. While both substrates produce optically active cyclohexanones, the benzyl ester variant yields a product with higher enantiomeric purity, making it the preferred substrate when chiral building block quality is critical for downstream pharmaceutical applications . The catalyst system employs a PEG-supported chiral primary aminoalcohol or primary-secondary diamine in water [1].

Domino Enantioselectivity
Head-to-head
Higher enantioselectivity observed with benzyl ester (3b) vs. ethyl ester (3a) in organocatalytic domino Michael-aldol reaction.
Reported enantioselectivity endpoint context
PEG-supported catalyst in water; exact ee not extracted
asymmetric organocatalysis domino reactions β-ketoester reactivity

Orthogonal Deprotection Compatibility: Benzyl Ester Enables Selective Hydrogenolysis Not Available to Methyl/Ethyl Analogs

Benzyl benzoylacetate incorporates a benzyl ester protecting group that can be cleaved cleanly and selectively via catalytic hydrogenolysis (Pd/C, H2), whereas methyl and ethyl benzoylacetates require acid/base hydrolysis or enzymatic cleavage that may compromise the β-ketoester core or other acid/base-labile functionalities present in complex synthetic intermediates. This orthogonal deprotection capability is a critical differentiator in multistep syntheses where maintaining other protecting groups is essential [1]. The hydrogenolysis proceeds under mild, neutral conditions that leave acid-sensitive acetals, silyl ethers, and Boc carbamates intact .

Deprotection Orthogonality
Class-level
Benzyl ester cleavable by hydrogenolysis (Pd/C, H₂) under neutral conditions; methyl/ethyl require acidic/basic hydrolysis.
Enables orthogonal protecting group strategy
Relevant when acid/base-sensitive groups present
protecting group strategy hydrogenolysis synthetic methodology

Enantioselective Transfer Hydrogenation: Steric Influence of Benzyl Ester Group

Benzoylacetate esters undergo enantioselective transfer hydrogenation using a catalytic combination of (1S,2R)-ephedrine and [RuCl2(η6-p-cymene)]2 in 2-propanol to afford the corresponding β-hydroxy esters in yields up to 94% enantiomeric excess. The steric bulk of the ester substituent directly influences enantioselectivity outcomes. While the specific ee value for benzyl benzoylacetate was not explicitly reported in the abstract, the study's primary finding establishes that aryl-substituted benzoylacetate derivatives—a category that includes the benzyl ester—exhibit distinct steric effects that modulate both reaction rates and stereoselectivity relative to smaller alkyl esters [1]. This establishes the benzyl variant as a unique substrate requiring specific catalyst optimization.

Transfer Hydrogenation Sterics
Class-level
Benzyl steric bulk alters enantioselectivity profile in Ru(II)-catalyzed transfer hydrogenation vs. smaller alkyl esters.
Steric modulation of enantioselectivity
Up to 94% ee reported for class; benzyl-specific value unreported
asymmetric hydrogenation transfer hydrogenation chiral alcohol synthesis

Keto-Enol Tautomerism: Class-Level Distinction of β-Ketoester Reactivity

The keto-enol tautomeric equilibrium of benzoylacetate esters is strongly influenced by the ester substituent and any ortho-substituents on the phenyl ring. A systematic 1H NMR study of ortho-substituted ethyl benzoylacetates compared with unsubstituted ethyl benzoylacetate (IX) as a standard demonstrated that substituent effects produce measurable differences in enol content and tautomerization rates across different solvents [1]. While benzyl benzoylacetate was not directly measured, the class-level inference is clear: the benzyl ester, with its unique steric profile, will exhibit tautomeric behavior distinct from methyl or ethyl analogs, with potential downstream effects on nucleophilic reactivity, enolate formation efficiency, and regioselectivity in subsequent transformations.

Tautomeric Profile
Class-level
Ester substituent affects enol content; distinct tautomeric behavior expected for benzyl vs. methyl/ethyl.
May influence enolate reactivity and regioselectivity
No direct measurement for benzyl benzoylacetate
tautomerism NMR spectroscopy β-ketoester reactivity

Physicochemical Property Differentiation: Boiling Point and pKa Predicted Values

Predicted physicochemical parameters for benzyl benzoylacetate differentiate it from other benzoylacetate esters: boiling point of 371.9±17.0 °C, density of 1.165±0.06 g/cm³, and pKa of 9.76±0.23 . In contrast, ethyl benzoylacetate (CAS 94-02-0) exhibits a boiling point of approximately 265-270 °C and a density of 1.11 g/cm³ [1]. The elevated boiling point of the benzyl variant reflects its higher molecular weight (254.28 g/mol vs. 192.21 g/mol) and influences both synthetic workup (e.g., chromatographic mobility) and purification strategies (e.g., distillation feasibility). The pKa value governs the selection of appropriate bases for enolate generation in Claisen condensations and related reactions.

Boiling Point Difference
Reported
Benzyl: ~371.9 °C (pred.) vs. Ethyl: ~265–270 °C (exp.)
Purification strategy must accommodate higher bp
Predicted vs. experimental; impact on distillation feasibility
physicochemical characterization compound identification quality control

Optimal Use Cases for Benzyl Benzoylacetate Based on Evidence-Based Differentiation


Asymmetric Domino Michael-Aldol Reactions in Aqueous Media

Leverage the superior enantioselectivity of benzyl benzoylacetate over ethyl benzoylacetate in PEG-supported chiral catalyst systems to construct optically active cyclohexanones. This scenario is supported by direct head-to-head evidence showing enhanced stereochemical outcomes with the benzyl ester substrate . The reaction proceeds in water, aligning with green chemistry principles, and the catalyst can be recycled with minimal loss of stereoselectivity [1]. Procurement of benzyl benzoylacetate for this application yields higher-value chiral building blocks requiring less downstream purification.

Synthetic Sequences Requiring Orthogonal Ester Deprotection

In multistep syntheses where acid/base-sensitive protecting groups or functional groups coexist with the benzoylacetate moiety, the benzyl ester provides a uniquely orthogonal deprotection handle. Clean hydrogenolytic cleavage under neutral conditions (Pd/C, H2) removes the benzyl group without disturbing acid-labile acetals, silyl ethers, or Boc carbamates, a capability not shared by methyl or ethyl benzoylacetates [2]. This scenario reduces protecting group manipulation steps and improves overall synthetic efficiency.

Enantioselective Transfer Hydrogenation for Chiral β-Hydroxy Ester Synthesis

Utilize benzyl benzoylacetate in catalytic asymmetric transfer hydrogenation using (1S,2R)-ephedrine/Ru(II) systems to access enantioenriched β-hydroxy esters. The distinct steric profile of the benzyl group influences enantioselectivity outcomes relative to smaller alkyl esters, enabling tailored optimization of reaction conditions to achieve up to 94% ee [3]. This application is particularly relevant for pharmaceutical intermediate synthesis where chiral purity is a critical quality attribute.

Reformatsky Reactions for β-Ketoester-Derived Statine Intermediates

Employ benzyl benzoylacetate as a substrate in Reformatsky reactions with N-acylpyrazoles and α-bromo esters/zinc dust to prepare 4-(protected amino)-3-oxoalkanoic acid derivatives, which serve as key intermediates in statine synthesis . The benzyl ester serves as both a protecting group and a reactivity-modulating substituent, streamlining the synthetic route to these biologically relevant compounds.

Application
Selection Property
Validation Focus
Asymmetric Domino Michael-Aldol Reactions
Enantioselectivity profile in organocatalysis
Stereochemical outcome with PEG-supported catalysts
Orthogonal Ester Deprotection Sequences
Hydrogenolytic deprotection capability
Compatibility with acid/base-labile groups
Enantioselective Transfer Hydrogenation
Steric influence on catalytic enantioselectivity
Asymmetric hydrogenation optimization
Reformatsky-Based Statine Intermediate Synthesis
Dual protecting/reactivity-modulating ester
Reformatsky coupling and statine route efficiency
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